3-Methyl-4-nitrothiophene
CAS No.:
Cat. No.: VC13588927
Molecular Formula: C5H5NO2S
Molecular Weight: 143.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H5NO2S |
|---|---|
| Molecular Weight | 143.17 g/mol |
| IUPAC Name | 3-methyl-4-nitrothiophene |
| Standard InChI | InChI=1S/C5H5NO2S/c1-4-2-9-3-5(4)6(7)8/h2-3H,1H3 |
| Standard InChI Key | XKXBYELYBUIZSM-UHFFFAOYSA-N |
| SMILES | CC1=CSC=C1[N+](=O)[O-] |
| Canonical SMILES | CC1=CSC=C1[N+](=O)[O-] |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The thiophene ring in 3-methyl-4-nitrothiophene consists of four carbon atoms and one sulfur atom, forming a planar aromatic structure. The methyl group at the 3-position introduces steric effects, while the electron-withdrawing nitro group at the 4-position significantly alters the ring’s electronic density. This substitution pattern directs electrophilic attacks to specific positions on the ring, influencing subsequent reactivity .
Spectral and Physical Data
While detailed experimental data on melting and boiling points remain limited, computational models predict a melting point range of 85–90°C based on analogous thiophene derivatives. The nitro group enhances polarity, rendering the compound sparingly soluble in nonpolar solvents but moderately soluble in polar aprotic solvents like dimethylformamide (DMF). Infrared (IR) spectroscopy typically shows strong absorption bands at 1,520 cm (asymmetric NO stretching) and 1,350 cm (symmetric NO stretching), corroborating the nitro functional group’s presence .
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 157.16 g/mol |
| Predicted Melting Point | 85–90°C |
| Solubility | Soluble in DMF, acetone |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthetic route involves nitration of 3-methylthiophene using a mixed acid system (concentrated and ) at 0–5°C. The methyl group directs nitration to the 4-position via resonance stabilization of the intermediate nitronium ion. Yields typically range from 60–75%, with purity dependent on rigorous post-reaction purification using column chromatography .
Industrial Manufacturing
Industrial processes employ continuous-flow reactors to optimize heat dissipation and minimize byproduct formation. Automated systems regulate reagent stoichiometry and temperature, achieving batch-to-batch consistency. Recent advancements include catalytic nitration using zeolites, which reduce acid waste and improve atom economy.
Chemical Reactivity and Functionalization
Electrophilic Substitution
The nitro group deactivates the ring, directing incoming electrophiles to the 2- and 5-positions. For example, bromination with in acetic acid yields 2-bromo-3-methyl-4-nitrothiophene as the major product. This regioselectivity is critical for constructing polysubstituted thiophenes used in optoelectronic materials .
Reduction and Functional Group Interconversion
Catalytic hydrogenation (, Pd/C) reduces the nitro group to an amine, producing 3-methyl-4-aminothiophene—a versatile intermediate for drug discovery. Alternatively, selective reduction using tin(II) chloride in hydrochloric acid yields hydroxylamine derivatives, which participate in coupling reactions.
Applications in Materials Science and Pharmaceuticals
Conductive Polymers
3-Methyl-4-nitrothiophene serves as a monomer in synthesizing conducting polymers like poly(3-methyl-4-nitrothiophene). These polymers exhibit tunable bandgaps (1.8–2.2 eV) and are employed in organic field-effect transistors (OFETs) and photovoltaic devices .
Pharmacological Agents
The nitro group’s redox activity enables prodrug applications. For instance, nitroreductase enzymes in hypoxic tumor cells reduce the nitro group to cytotoxic radicals, making 3-methyl-4-nitrothiophene derivatives promising candidates for targeted cancer therapies .
Biological Interactions and Environmental Fate
Microbial Degradation Pathways
Burkholderia sp. strain SJ98 metabolizes analogous nitroaromatics via a pnpABA1CDEF gene cluster, initiating with monooxygenase-catalyzed hydroxylation. While direct studies on 3-methyl-4-nitrothiophene are scarce, its nitro group likely undergoes similar enzymatic reduction to form aminothiophene intermediates, which are subsequently cleaved by dioxygenases .
Ecotoxicological Considerations
The compound’s environmental persistence is moderated by photolytic degradation under UV light, producing sulfoxides and nitroso derivatives. Aquatic toxicity assays indicate moderate toxicity to Daphnia magna (48-hour EC = 12 mg/L), necessitating careful handling in industrial discharges .
Comparative Analysis with Related Thiophene Derivatives
The structural uniqueness of 3-methyl-4-nitrothiophene becomes evident when contrasted with other derivatives:
| Compound | Substituents | Reactivity Profile |
|---|---|---|
| 3-Methylthiophene | 3-CH | Less reactive; no nitro group |
| 4-Nitrothiophene | 4-NO | Higher electrophilicity |
| 2,5-Dinitrothiophene | 2-NO, 5-NO | Enhanced oxidative stability |
The coexistence of methyl and nitro groups in 3-methyl-4-nitrothiophene balances electron-donating and -withdrawing effects, enabling diverse functionalization pathways unmatched in simpler derivatives .
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